molecular formula C19H20FN3O2S B2576863 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-58-9

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2576863
CAS No.: 941998-58-9
M. Wt: 373.45
InChI Key: SIAXUGQDPJNHBA-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide (CAS Number: 941998-58-9) is a synthetic organic compound with the molecular formula C19H20FN3O2S and a molecular weight of 373.4 g/mol . Its structure features a piperazine core linked to a 2-fluorophenyl ring and an acetamide group connected to a 3-(methylthio)phenyl substituent. While the specific biological target and mechanism of action for this exact compound require further investigation, its structure offers significant research value. The presence of the piperazine moiety is common in pharmacologically active compounds and drug discovery research . Furthermore, the 2-oxoacetamide functional group can serve as a key building block in medicinal chemistry, contributing to the molecule's potential as a protein-binding ligand . This compound is provided as a high-purity chemical tool for research applications. It may be of particular interest to researchers exploring structure-activity relationships (SAR), particularly in the development of compounds for potential use as enzyme inhibitors or receptor modulators . Researchers are encouraged to utilize this compound to probe new biological pathways and develop novel therapeutic agents. Please be advised: This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-15-6-4-5-14(13-15)21-18(24)19(25)23-11-9-22(10-12-23)17-8-3-2-7-16(17)20/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAXUGQDPJNHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Acylation Reaction: The piperazine derivative is then subjected to acylation with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group can facilitate binding to receptors or enzymes, while the oxoacetamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

The following table highlights key structural analogues and their pharmacological or physicochemical properties:

Compound Name Substituents on Piperazine Acetamide Substituent Key Properties/Activities Reference
Target Compound 2-Fluorophenyl 3-(Methylthio)phenyl Potential 5-HT receptor modulation -
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl 4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl Enhanced lipophilicity; CNS activity
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide 4-Chlorophenyl Phenyl Dual piperazine-acetyl motif; synthetic
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl 4-(6-Methylbenzothiazolyl)phenyl Antipsychotic potential; 5-HT2A affinity

Key Observations:

  • Substituent Position : The 3-(methylthio)phenyl group in the target compound introduces a sulfur atom, which may enhance metabolic stability compared to oxygen-containing substituents (e.g., methoxy in ) .
  • Receptor Affinity : Piperazine derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) often exhibit higher 5-HT2A receptor affinity, while ortho-substitution (e.g., 2-fluorophenyl) may favor 5-HT1A interactions .

Pharmacological Activity and Receptor Binding

  • 5-HT Receptor Modulation : Piperazine-acetamide derivatives frequently target 5-HT receptors. For example, compounds with 4-phenylpiperazine moieties (e.g., ) show moderate 5-HT1A affinity (Ki = 27–46 nM) and high 5-HT2A antagonism (Ki = 15 nM). The target compound’s fluorophenyl group may enhance selectivity due to fluorine’s electronegativity and small atomic radius .
  • Antagonist vs. Agonist Profiles : Introduction of bulky substituents (e.g., benzothiazole in ) can shift activity toward 5-HT2A antagonism, whereas smaller groups (e.g., methylthio) may favor partial agonism .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Piperazine-acetamide derivatives typically have molecular weights of 400–500 g/mol. The target compound’s exact mass is estimated at ~425 g/mol, comparable to analogues in (MW = 503.4 g/mol) and (MW = 487.0 g/mol) .

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